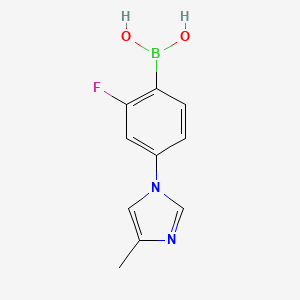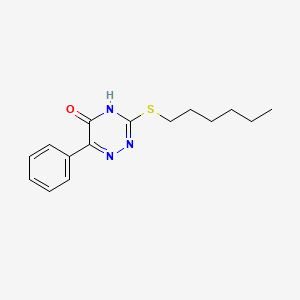
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione is an organic compound with a complex structure that includes a pyrimidine ring substituted with methyl, isopropyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the nitro group and the alkyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Another compound with similar substituents but a different core structure.
Meldrum’s acid: A compound with a similar dione structure but different substituents.
Uniqueness
3,6-Dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione is unique due to its specific combination of substituents and the presence of a nitro group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O4 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-(2-methylpropyl)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)5-12-7(3)8(13(16)17)9(14)11(4)10(12)15/h6H,5H2,1-4H3 |
Clave InChI |
DFHCXFWCDLBFRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1CC(C)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)
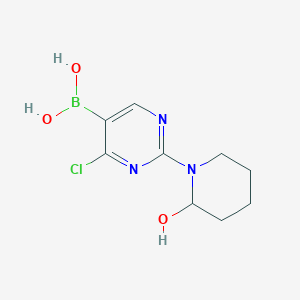

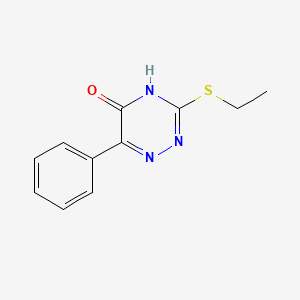

![Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B14089005.png)

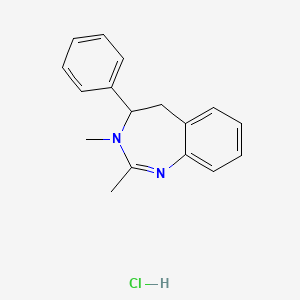
![1-(4-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089012.png)
![N-(4-bromophenyl)-2-(4-carbamoylpiperidin-1-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089013.png)
